(1S,2R,1'S,2'R)-doxacurium
Description
Properties
Molecular Formula |
C56H78N2O16+2 |
|---|---|
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
bis[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2/t39-,40-,57-,58-/m0/s1 |
InChI Key |
GBLRQXKSCRCLBZ-AJSYEDJNSA-N |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Doxacurium
Methodologies for Doxacurium (B1220649) Synthesis
The synthesis of doxacurium is a multi-step process that requires precise control over reaction conditions to achieve the desired complex structure. It emerged from extensive structure-activity relationship studies aimed at developing potent non-depolarizing neuromuscular blockers. lktlabs.com
The general synthetic strategy for doxacurium and related bisbenzyltetrahydroisoquinolinium compounds involves the coupling of two key molecular fragments: a chiral tetrahydroisoquinoline derivative and a central diester linker. The core principle of the synthesis is the formation of an ester linkage between these two components.
Historically, the development of doxacurium was an evolution from earlier compounds like laudexium (B1674549) and the depolarizing agent succinylcholine (B1214915). lktlabs.comwikipedia.org A critical advancement in this class of compounds was the chemical reduction (saturation) of the benzylisoquinoline ring to a tetrahydroisoquinoline ring, a modification that significantly increased the molecule's potency. lktlabs.com The synthesis results in a mixture of stereoisomers that must be managed and characterized. google.com
The synthesis of doxacurium hinges on two primary precursor molecules: a specifically substituted N-(3-hydroxypropyl)tetrahydroisoquinolinium salt and succinoyl chloride.
The key tetrahydroisoquinoline precursor is derived from 1,2,3,4-tetrahydro-6,7,8-trimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-2-methylisoquinoline . This complex isoquinoline (B145761) derivative serves as the foundational chiral building block. A crucial step involves its modification to introduce a 3-hydroxypropyl group onto the quaternary nitrogen atom, forming an N-(3-hydroxypropyl) derivative.
The central linker is derived from succinic acid . For the coupling reaction, succinic acid is typically converted to its more reactive diacid chloride form, succinoyl chloride .
The main reaction scheme involves a diesterification reaction. Two molecules of the chiral N-(3-hydroxypropyl)tetrahydroisoquinolinium precursor are reacted with one molecule of succinoyl chloride. This reaction forms the symmetrical diester structure of doxacurium, where the succinate (B1194679) acts as the bridge connecting the two isoquinolinium units.
While the detailed, step-by-step industrial synthesis is proprietary, the fundamental chemical transformation is this ester bond formation, which creates the final complex structure of doxacurium as a mixture of its stereoisomers.
Stereoisomeric Composition and Chirality
Doxacurium is a chiral molecule with four stereogenic centers, leading to the possibility of several stereoisomers. The commercially available form of doxacurium chloride is not a single stereoisomer but a specific mixture of three trans-trans stereoisomers. nih.gov This defined composition is a critical aspect of its chemical identity. The "trans" designation refers to the spatial relationship between the substituents at the 1 and 2 positions of the tetrahydroisoquinolinium rings.
The mixture of doxacurium consists of one meso compound and a pair of enantiomers (a dl pair). nih.gov All three isomers present in the pharmaceutical formulation share the trans configuration at their chiral centers.
One of the three stereoisomers is a meso compound. nih.gov A meso compound is an achiral molecule that has chiral centers. It is superimposable on its mirror image, usually due to an internal plane of symmetry. The specific configuration of the meso form of doxacurium is (1R,1'S,2S,2'R)-doxacurium .
The other two stereoisomers that constitute doxacurium are a pair of enantiomers. nih.gov Enantiomers are non-superimposable mirror images of each other. This enantiomeric pair is also referred to as a racemic or dl pair.
The specific configurations for this pair are:
(1R,1'R,2S,2'S)-doxacurium
(1S,1'S,2R,2'R)-doxacurium nih.gov
The compound of interest for this article, often cited with the configuration (1S,2R,1'S,2'R), is understood to be one of the enantiomers in the active mixture, though the most consistent and authoritative sources designate the enantiomers as (1R,1'R,2S,2'S) and (1S,1'S,2R,2'R). nih.gov The (1S,1'S,2R,2'R) isomer is the specific enantiomer that is the mirror image of the (1R,1'R,2S,2'S) isomer.
Implications of Trans Configurations at Isoquinolinium Rings
The stereochemical arrangement of the substituents on the tetrahydroisoquinolinium rings is a critical determinant of the molecule's pharmacological activity. For doxacurium, all three stereoisomers present in the pharmaceutical formulation have trans configurations between the benzyl (B1604629) group at the C1 position and the quaternary nitrogen group at the C2 position. hres.ca
This trans geometry is crucial for the molecule's ability to act as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors on the motor end-plate. fda.govwikipedia.org Structure-activity relationship studies have demonstrated that the specific three-dimensional shape conferred by the trans configuration allows for optimal binding to the receptor, thereby blocking neuromuscular transmission. wikipedia.org The bulky nature of the tetrahydroisoquinolinium structure contributes to the non-depolarizing mechanism of action, and the specific trans arrangement enhances the potency of the molecule. wikipedia.org
Table 1: Stereoisomers of Doxacurium Chloride
| Stereoisomer | Configuration | Type |
|---|---|---|
| Isomer 1 | (1R,1'S,2S,2'R) |
Meso |
| Isomer 2 | (1R,1'R,2S,2'S) |
Enantiomer |
| Isomer 3 | (1S,1'S,2R,2'R) |
Enantiomer |
This table outlines the three trans, trans stereoisomers that comprise clinically used doxacurium chloride. fda.govhres.ca
Stereoselectivity in Doxacurium Analogue Synthesis
The synthesis of specific stereoisomers of doxacurium and its analogues necessitates stereoselective synthetic methods. The development of chiral drugs often relies on either resolving a racemic mixture or employing an asymmetric synthesis that preferentially produces the desired enantiomer. nih.gov For benzylisoquinolinium compounds, significant progress has been made in asymmetric synthesis.
A key step in producing enantiomerically pure precursors is the asymmetric reduction of a prochiral imine. For example, in the synthesis of analogues like Mivacurium (B34715), asymmetric transfer hydrogenation (ATH) has been successfully employed. researchgate.net This method uses a chiral catalyst, such as a Ruthenium(II) complex with a chiral ligand, to stereoselectively add hydrogen across the C=N double bond of a dihydroisoquinoline intermediate. This establishes the desired stereochemistry at the C1 position. Subsequent N-alkylation creates the chiral quaternary ammonium (B1175870) center. researchgate.net Such stereoselective strategies are vital for producing specific isomers like (1S,2R,1'S,2'R)-doxacurium, allowing for the investigation of the pharmacological properties of individual stereoisomers.
Table 2: Key Synthetic Strategies for Stereocontrol
| Method | Description | Application |
|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Stereoselective reduction of a prochiral imine using a chiral catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture). | Creates the chiral center at the C1 position of the tetrahydroisoquinoline ring. researchgate.net |
| Chiral Resolution | Separation of a racemic mixture of the tetrahydroisoquinoline precursor using a chiral resolving agent (e.g., L-dibenzoyltartaric acid). | Isolates the desired enantiomer from a mixture. researchgate.net |
Analytical Methodologies for Stereoisomer Purity Assessment
Ensuring the stereoisomeric purity of a chiral drug is a critical aspect of pharmaceutical development and quality control. fda.gov A variety of analytical techniques are employed to separate and quantify the different stereoisomers in a mixture like doxacurium chloride. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most common method for chiral separations. researchgate.net This is typically achieved by using a chiral stationary phase (CSP). CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for their broad enantioselectivity. uff.br
Capillary Electrophoresis (CE) is another powerful technique for chiral separation. In this method, a chiral selector is added to the running buffer. The selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field, allowing for their separation. wvu.edu
Gas Chromatography (GC) can also be used, often requiring a derivatization step. The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column. researchgate.net
These methods are essential for confirming the ratio of the meso, (1R,1'R,2S,2'S), and (1S,1'S,2R,2'R) isomers in the final doxacurium product and for assessing the enantiomeric purity of intermediates during stereoselective synthesis. shimadzu-webapp.eu
Table 3: Analytical Techniques for Chiral Purity Assessment
| Technique | Principle of Separation | Common Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). uff.br | Quantitative analysis of enantiomeric excess and isomer ratios in bulk drug substance and formulations. |
| Capillary Electrophoresis (CE) | Formation of transient diastereomeric complexes with a chiral selector in the buffer, leading to different electrophoretic mobilities. wvu.edu | High-resolution separation of stereoisomers, particularly in complex matrices. |
| Gas Chromatography (GC) | Separation of diastereomeric derivatives (formed by reacting enantiomers with a chiral reagent) on an achiral column. researchgate.net | Analysis of volatile or derivatizable chiral compounds. |
Molecular Mechanism of Action and Receptor Interaction Studies
Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors
The primary pharmacological action of (1S,2R,1'S,2'R)-doxacurium is the interruption of neurotransmission at the skeletal neuromuscular junction. This is achieved through its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction.
This compound functions as a competitive antagonist at the nAChR on the motor end-plate. medchemexpress.com As a nondepolarizing agent, it binds to the same recognition sites as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. nih.gov By occupying these sites, it physically prevents ACh from binding and inducing the conformational change necessary for ion channel opening, thereby blocking neuromuscular transmission. medchemexpress.comnih.gov
The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel. The two binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the protein's subunits.
The molecular structure of this compound, a bis-quaternary bisbenzyltetrahydroisoquinolinium diester, is fundamental to its antagonist activity. nih.govwikipedia.org Its two quaternary ammonium (B1175870) groups, separated by a specific distance, allow it to bind with high affinity to the anionic sites within the receptor's binding pockets. This action is reversible and can be overcome by increasing the concentration of acetylcholine at the synapse, a principle utilized by acetylcholinesterase inhibitors. nih.gov
While detailed, specific computational models and molecular dynamics simulations for the interaction of this compound with the nAChR are not extensively detailed in the scientific literature, general principles of antagonist binding have been proposed. Models for the acetylcholine binding site suggest a pocket formed by specific amino acid residues that contribute to binding through electrostatic and hydrophobic interactions. nih.gov
For large, bis-quaternary antagonists like this compound, the two positively charged nitrogen centers are believed to interact with anionic or electronegative pockets within the two distinct ACh binding sites on the receptor. The rigid, bulky structure of the molecule, in contrast to the smaller, flexible acetylcholine molecule, allows it to bind avidly without inducing the necessary conformational shift for channel activation. This stable, non-activating binding effectively locks the receptor in a closed or resting state, preventing depolarization of the end-plate.
Investigation of Muscarinic Acetylcholine Receptor Interactions
In addition to its primary activity at nicotinic receptors, the interaction of this compound with muscarinic acetylcholine receptors (mAChRs) has been investigated to understand its broader pharmacological profile. These studies typically involve in vitro competitive radioligand binding assays to determine the compound's affinity for various muscarinic receptor subtypes.
Research has been conducted to quantify the affinity of this compound for the M2 muscarinic receptor subtype, which is prominently found in the heart. drugbank.comnih.gov In competitive radioligand binding assays using membranes from cells stably expressing the M2 receptor, this compound was shown to have an affinity for this receptor. drugbank.comnih.govelsevierpure.com
However, when compared to a series of other neuromuscular relaxants, its potency at the M2 receptor was relatively low. drugbank.comnih.gov The rank order of potency was determined to be significantly lower than that of compounds like pancuronium (B99182) and gallamine. drugbank.comnih.govelsevierpure.com
Table 1: Relative Binding Affinity of Neuromuscular Relaxants at the M2 Muscarinic Receptor
| Compound | Relative Affinity Ranking at M2 Receptor |
|---|---|
| Pancuronium | 1 (Highest) |
| Gallamine | 2 |
| Rocuronium | 3 |
| Atracurium (B1203153) | 4 |
| Pipecuronium | 5 |
| This compound | 6 |
| Mivacurium (B34715) | 7 |
| Succinylcholine (B1214915) | 8 (Lowest) |
Data sourced from in vitro competitive radioligand binding studies. drugbank.comnih.gov
Similar in vitro studies have examined the binding affinity of this compound for M3 muscarinic receptors, which are located in tissues such as bronchial smooth muscle. drugbank.comnih.gov These competitive binding assays confirmed that this compound can displace radioligands from the M3 receptor, indicating a measurable interaction. drugbank.comelsevierpure.com
Consistent with the findings for the M2 receptor, the affinity of this compound for the M3 receptor was found to be the lowest among all the nondepolarizing agents tested. drugbank.comnih.gov
Table 2: Relative Binding Affinity of Neuromuscular Relaxants at the M3 Muscarinic Receptor
| Compound | Relative Affinity Ranking at M3 Receptor |
|---|---|
| Pancuronium | 1 (Highest) |
| Atracurium | 2 |
| Pipecuronium | 3 |
| Rocuronium | 4 |
| Mivacurium | 5 |
| Gallamine | 6 |
| Succinylcholine | 7 |
| This compound | 8 (Lowest) |
Data sourced from in vitro competitive radioligand binding studies. drugbank.comnih.gov
The molecular selectivity profile of a compound describes its relative affinity for different receptor types. The research findings demonstrate that this compound possesses a high degree of selectivity for nicotinic acetylcholine receptors over muscarinic M2 and M3 subtypes.
While it does exhibit some affinity for M2 and M3 receptors, this affinity is considerably lower than its affinity for nAChRs at the neuromuscular junction. drugbank.comnih.gov Studies have concluded that among the neuromuscular relaxants tested, only pancuronium and gallamine demonstrate affinities for M2 and M3 receptors that fall within the range of concentrations typically achieved in clinical use. drugbank.comnih.govelsevierpure.com This suggests that the muscarinic receptor interactions of this compound are unlikely to be clinically significant, highlighting its profile as a selective neuromuscular blocking agent. nih.gov
Receptor Kinetics and Binding Dynamics (Theoretical and In Vitro)
The interaction between a competitive antagonist like doxacurium (B1220649) and its receptor is governed by its binding kinetics, specifically the rates of association and dissociation. The association rate constant (kₒₙ) describes how quickly the drug binds to the receptor, while the dissociation rate constant (kₒff) describes how quickly it unbinds. The ratio of these two rates (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kₑ), a measure of the drug's binding affinity for the receptor.
Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been used to determine the drug equilibration rate constant (Ke0) between plasma concentration and effect for doxacurium, which was found to be between 0.053 and 0.150 min⁻¹, depending on the model used. nih.gov This parameter reflects the rate at which the drug moves from the central compartment (plasma) to the site of action (the receptor) and contributes to the onset of effect. nih.gov Furthermore, in vitro studies show that plasma protein binding for doxacurium is approximately 30%. drugbank.comfda.gov
| Compound | Reported ED95 (mg/kg) | Anesthetic Condition |
|---|---|---|
| Doxacurium | 0.023 - 0.025 | Nitrous Oxide/Narcotic |
| Doxacurium | 0.014 | Enflurane/Nitrous Oxide |
| Doxacurium | 0.016 | Isoflurane/Nitrous Oxide |
| Pancuronium | ~0.06 - 0.075 | Not Specified |
| Metocurine | ~0.25 - 0.30 | Not Specified |
*Potency relative to doxacurium as stated in sources drugbank.comfda.gov.
Reversal Mechanisms via Acetylcholinesterase Inhibitors (Molecular Level)
The neuromuscular block induced by doxacurium is reversible and can be pharmacologically antagonized by acetylcholinesterase inhibitors, such as neostigmine. fda.govnih.gov The molecular mechanism of this reversal is based on altering the competitive balance at the nicotinic receptor in favor of acetylcholine.
Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of acetylcholine into choline and acetate in the synaptic cleft, which terminates its action. oup.com Acetylcholinesterase inhibitors, like neostigmine, reversibly bind to and inhibit the activity of this enzyme.
By inhibiting acetylcholinesterase, neostigmine prevents the breakdown of acetylcholine. drugbank.com This leads to a significant increase in the concentration and duration of action of acetylcholine at the neuromuscular junction. oup.com The elevated level of the endogenous agonist, acetylcholine, allows it to more effectively compete with the doxacurium molecules for the binding sites on the postsynaptic nicotinic receptors. oup.com As acetylcholine concentration rises, it displaces doxacurium from the receptors, leading to the restoration of normal neuromuscular transmission, channel opening, end-plate depolarization, and recovery of muscle function. drugbank.com The extent of the neuromuscular block influences the reversal process; a more profound block requires a greater increase in acetylcholine concentration, and thus a larger dose of the acetylcholinesterase inhibitor, to overcome the competitive antagonism. drugbank.com
Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of Doxacurium and Analogues
Influence of the Tetrahydroisoquinoline Moiety on Molecular Activity
Doxacurium (B1220649) is a benzylisoquinolinium compound, characterized by the presence of tetrahydroisoquinoline moieties at both ends of the molecule. oup.comjapsonline.com This bulky and rigid structural feature is a hallmark of many non-depolarizing neuromuscular blocking agents. oup.comwikipedia.org The incorporation of the nitrogen atoms into the isoquinoline (B145761) ring systems contributes to the molecule's bulk, which favors a non-depolarizing mechanism of action over a depolarizing one. aneskey.comtums.ac.ir
Significance of the Succinate (B1194679) Diester Connecting Chain
The two tetrahydroisoquinoline "heads" of doxacurium are linked by a succinate diester chain. oup.com This flexible linker connects the two quaternary nitrogen atoms, which are essential for binding to the anionic subsites of the nAChR. oup.comtums.ac.ir The nature of this connecting chain plays a significant role in the molecule's properties. In doxacurium, the succinate linker contributes to the long, flexible nature of the molecule. oup.comjapsonline.com
While the ester linkages in compounds like atracurium (B1203153) and mivacurium (B34715) are susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action, the succinate diester chain in doxacurium is not readily metabolized by plasma cholinesterase. oup.comtums.ac.ir This resistance to rapid metabolism is a key factor in doxacurium's long-acting profile. tums.ac.irnih.gov The chain itself is derived from succinic acid, a four-carbon dicarboxylic acid. oup.com
Conformational Analysis and its Correlation with Receptor Binding
The three-dimensional shape, or conformation, of doxacurium is critical for its interaction with the nAChR.
Preferred Conformations and Energy Minimization Studies
While specific energy minimization studies for doxacurium are not extensively detailed in the provided search results, general principles of conformational analysis for neuromuscular blocking agents apply. These molecules are flexible and can adopt various conformations in solution. wikipedia.org However, for effective binding to the receptor, it is presumed that they adopt a specific, low-energy conformation that is complementary to the binding sites on the nAChR. oup.com Computer-based conformational searches can provide insights, but they often model the molecule in a vacuum, which doesn't fully replicate the complex biological environment. wikipedia.org
Molecular Dimensions and Inter-onium Distances
A crucial parameter for bisquaternary neuromuscular blocking agents is the distance between the two positively charged quaternary nitrogen atoms, known as the inter-onium distance. aneskey.com For many potent neuromuscular blockers, this distance is critical for spanning the two anionic binding sites on the nAChR. oup.com For bis-benzylisoquinolinium compounds, an interonium distance of approximately 1.4 nm (14 Å) has been described as favorable. aneskey.comtums.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Doxacurium Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. oup.comcollaborativedrug.com This approach moves beyond qualitative descriptions to provide a more quantitative understanding of structure-activity relationships. oup.com
While specific QSAR studies focused solely on doxacurium analogues were not found in the search results, the principles of QSAR are highly relevant to this class of compounds. Such studies would involve systematically modifying the structure of doxacurium—for example, by altering the number or position of methoxy (B1213986) groups, changing the length or nature of the connecting chain, or modifying the stereochemistry—and then quantitatively measuring the resulting change in neuromuscular blocking potency. researchgate.netfrontiersin.org The data generated from these systematic modifications can then be used to build predictive models that can guide the design of new, potentially more effective or safer neuromuscular blocking agents. collaborativedrug.com The traditional SAR approach involves a cycle of conception, chemical synthesis, and pharmacological testing, which can be enhanced by the predictive power of QSAR. oup.com
Exceptions and Outliers in SAR Patterns Related to Doxacurium
The study of structure-activity relationships (SAR) in the benzylisoquinolinium class of neuromuscular blocking agents has established several general trends. Typically, modifications to the chemical structure—such as the number of methoxy groups, the nature of the linker between the two quaternary heads, and the stereochemistry—predictably alter a compound's potency, duration of action, and side effect profile. However, (1S,2R,1'S,2'R)-doxacurium and some of its analogues present notable exceptions and outliers to these established patterns, providing deeper insight into the nuanced requirements for neuromuscular blockade.
A primary observation in the benzylisoquinolinium series is that increased molecular potency often correlates with a slower onset of action. oup.comwikipedia.org This is because a higher dose of a less potent agent provides a larger number of molecules, creating a steeper concentration gradient to drive diffusion into the neuromuscular junction. oup.com Doxacurium, a highly potent agent, aligns with this trend, exhibiting a slow onset of action. oup.comresearchgate.netnih.gov
Furthermore, the number of methoxy groups on the benzylisoquinolinium heads generally correlates with potency; atracurium, mivacurium, and doxacurium possess four, five, and six methoxy groups respectively, with a corresponding increase in potency. oup.com While doxacurium follows this rule, it deviates significantly from other established SAR and structure-mechanism relationship (SMR) patterns for its class in several critical ways.
Doxacurium as a Key Outlier
Doxacurium itself is a significant outlier among benzylisoquinolinium compounds due to its metabolic stability and cardiovascular profile.
Resistance to Hydrolysis: A key feature of modern benzylisoquinolinium agents like atracurium and mivacurium is their designed metabolic fragility, leading to a shorter duration of action. Atracurium undergoes spontaneous Hofmann elimination and ester hydrolysis, while mivacurium is rapidly hydrolyzed by plasma cholinesterase. derangedphysiology.com Doxacurium contains a succinate diester linker, a structure that would suggest susceptibility to hydrolysis by plasma cholinesterases, similar to succinylcholine (B1214915) or mivacurium. oup.com However, doxacurium is only minimally hydrolyzed by human plasma cholinesterase, making it exceptionally resistant to this metabolic pathway. oup.comnih.gov This resistance to degradation is a primary contributor to its long duration of action and represents a significant break from the expected structure-mechanism relationship. researchgate.net
Absence of Histamine (B1213489) Release: The benzylisoquinolinium chemical structure is often associated with a propensity to cause non-immunologic histamine release, which can lead to cardiovascular effects like hypotension and tachycardia. researchgate.netnih.gov Atracurium and particularly mivacurium are known to cause dose-dependent histamine release. researchgate.net Doxacurium is a remarkable exception, demonstrating a superior cardiovascular profile with no clinically significant histamine release, even at doses up to 2.7 times its ED95. nih.govresearchgate.net This characteristic makes it an outlier within its chemical class and is a key structural advantage.
| Compound | Linker Type | Expected Metabolism | Actual Metabolism | Histamine Release |
| Atracurium | Ester | Ester Hydrolysis & Hofmann Elimination | Undergoes both | Yes |
| Mivacurium | Ester (with double bond) | Ester Hydrolysis (by plasma cholinesterase) | Rapidly hydrolyzed | Yes |
| Doxacurium | Succinate Ester | Ester Hydrolysis (by plasma cholinesterase) | Minimal hydrolysis | No |
Outliers Among Related Analogues
Research into analogues of doxacurium and related benzylisoquinoliniums has revealed other outliers that challenge conventional SAR wisdom.
Stereoisomer Potency in Mivacurium: Mivacurium is a mixture of three stereoisomers: trans-trans, trans-cis, and cis-cis. oup.com Typically, different stereoisomers of a chiral drug may exhibit varied potencies, but in the case of mivacurium, the difference is stark. The trans-trans and trans-cis isomers are potent neuromuscular blockers, whereas the cis-cis isomer, which constitutes about 4-8% of the mixture, has only about 10% of the neuromuscular blocking activity of the other two isomers and is eliminated more slowly. oup.comwikipedia.org This makes the cis-cis isomer an outlier in terms of activity within the same compound mixture. This contrasts with atracurium, where the development of a single stereoisomer, cisatracurium (B1209417), led to a drug with increased potency and a better side-effect profile compared to the isomeric mixture. anesthesiologypaper.com
Acyclic and Modified Analogues: In the quest for ultra-short-acting agents, various analogues of mivacurium have been synthesized. One study investigated acyclic analogues where the isoquinolinium rings were opened. These compounds were less potent but had a faster onset and a much shorter duration of action. This desirable kinetic profile, however, came at the cost of a significantly compromised cardiovascular safety margin, making them outliers in the search for an ideal agent with both rapid/short action and high safety. researchgate.net Similarly, another series of bis-4-benzyltetrahydroisoquinolinium esters were found to be significantly less potent than mivacurium but had a rapid onset and ultra-short duration. These advantages were also offset by adverse cardiovascular effects that occurred at or below the effective neuromuscular blocking dose. researchgate.net These findings represent an important exception to the goal of drug design, where improved kinetics were unexpectedly linked to a worse safety profile.
| Analogue Type | Key Structural Change | Observed Neuromuscular Profile | Outlier Characteristic |
| Mivacurium (cis-cis isomer) | Stereoisomerism (cis-cis) | ~10% potency of trans-trans and trans-cis isomers, slower elimination. oup.comwikipedia.org | Significantly lower potency compared to other isomers in the same mixture. |
| Acyclic Mivacurium Analogues | Acyclic onium centers (opened isoquinolinium rings) | Lower potency, rapid onset, very short duration. researchgate.net | Desirable kinetics are offset by a highly compromised cardiovascular safety profile. researchgate.net |
| bis-4-Benzyltetrahydro-isoquinolinium Esters | 4-benzyl substitution | Much lower potency, rapid onset, ultra-short duration. researchgate.net | Desirable kinetics are offset by adverse cardiovascular effects at or below the ED95. researchgate.net |
These exceptions and outliers underscore the complexity of SAR and SMR in benzylisoquinolinium neuromuscular blockers. While general trends provide a valuable framework, compounds like doxacurium demonstrate that subtle structural modifications can lead to profound and sometimes unexpected deviations in pharmacological properties.
Molecular Biotransformation and Metabolic Stability of Doxacurium
Comparative Metabolic Stability with Related Neuromuscular Blocking Agents (in vitro perspective)
The metabolic stability of doxacurium (B1220649) becomes clearer when compared with other neuromuscular blocking agents. Different structural classes of these agents exhibit distinct metabolic fates.
Table 1: Comparative Metabolic Pathways of Neuromuscular Blocking Agents
| Compound | Structural Class | Primary Metabolic/Clearance Pathway |
| Doxacurium | Benzylisoquinolinium | Excretion of unchanged drug (renal and biliary). hres.cafda.govsdbidoon.com Resistant to plasma cholinesterase. oup.com |
| Atracurium (B1203153) | Benzylisoquinolinium | Hofmann elimination (non-enzymatic) and hydrolysis by non-specific plasma esterases. oup.compharmacology2000.com |
| Cisatracurium (B1209417) | Benzylisoquinolinium | Hofmann elimination. drugbank.com |
| Mivacurium (B34715) | Benzylisoquinolinium | Hydrolysis by plasma cholinesterase. oup.compharmacology2000.com |
| Pancuronium (B99182) | Aminosteroid (B1218566) | Primarily renal excretion; some hepatic metabolism. sdbidoon.comderangedphysiology.com |
| Vecuronium | Aminosteroid | Primarily hepatic metabolism. derangedphysiology.comthieme-connect.com |
| Succinylcholine (B1214915) | Depolarizing Agent | Rapid hydrolysis by plasma cholinesterase. oup.comsdbidoon.com |
As illustrated in the table, doxacurium's metabolic profile is distinct. Unlike mivacurium and succinylcholine, it is stable against plasma cholinesterase. oup.com Furthermore, it does not rely on the spontaneous degradation characteristic of atracurium and cisatracurium. drugbank.compharmacology2000.com Its clearance mechanism also differs from the aminosteroid agents, which are primarily cleared via hepatic metabolism or renal excretion of metabolites. derangedphysiology.com
Excretion Pathways of Unchanged Doxacurium (Molecular Perspective, avoiding clinical specifics)
From a molecular perspective, the elimination of doxacurium is a process of physical clearance of the intact molecule. drugbank.com In vivo data confirm that doxacurium is not metabolized and is excreted as the unchanged drug. hres.cadrugbank.com The two major pathways for its removal from the body are renal and biliary excretion. hres.cafda.gov
Studies have shown that a significant portion of the administered doxacurium is recovered as the parent drug in the urine, with figures ranging from 24% to 38%. hres.cafda.gov Additionally, high concentrations of unchanged doxacurium have been detected in bile, indicating that biliary excretion is another important route of elimination. hres.cafda.gov Animal studies corroborate these findings, suggesting that the entire administered dose is recovered as the parent drug in urine and bile. fda.gov The plasma protein binding of doxacurium is approximately 30%, which influences its distribution and subsequent excretion. hres.cafda.gov
Computational Chemistry and Molecular Modeling Studies of Doxacurium
Molecular Docking Simulations with Acetylcholine (B1216132) Receptors
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (1S,2R,1'S,2'R)-doxacurium, docking simulations are primarily focused on its interaction with nicotinic acetylcholine receptors (nAChRs), its biological target.
Detailed Research Findings: Doxacurium (B1220649) functions as a competitive antagonist at the motor end-plate, binding to cholinergic receptors to block the action of acetylcholine. fda.govdrugbank.com Molecular docking simulations aim to elucidate the specific binding mode of the this compound isomer within the ligand-binding domain of the nAChR. The molecule's structure features two quaternary ammonium (B1175870) centers, which are critical for its activity. These positively charged centers are expected to form strong electrostatic interactions and cation-π interactions with negatively charged or aromatic amino acid residues in the receptor's binding pocket, such as tryptophan and tyrosine.
The long, flexible succinoyl diester chain connecting the two isoquinolinium heads allows the molecule to span a significant distance, potentially interacting with two adjacent α-subunits or with an α- and a non-α-subunit of the pentameric nAChR. mdpi.com Docking studies would analyze the binding energy of various poses to identify the most stable and likely binding conformation. This information is crucial for understanding the structural basis of its high potency and long duration of action. hres.ca
| Interaction Type | Doxacurium Moiety | Potential nAChR Residues | Significance |
|---|---|---|---|
| Cation-π | Quaternary Ammonium Groups | Tryptophan (Trp), Tyrosine (Tyr) | Primary anchoring interaction for binding affinity. |
| Electrostatic (Ionic) | Quaternary Ammonium Groups | Aspartate (Asp), Glutamate (Glu) | Stabilizes the ligand in the binding pocket. |
| Hydrogen Bonding | Ester and Methoxy (B1213986) Oxygens | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Contributes to binding specificity and stability. |
| Van der Waals | Entire Molecule (benzylisoquinolinium structure) | Hydrophobic pocket residues | Contributes to the overall goodness-of-fit and binding energy. |
Advanced Conformational Searches and Energy Landscape Analysis
The significant flexibility of this compound, with its numerous rotatable bonds, means it can adopt a vast number of conformations in solution. Understanding this conformational space is key to comprehending its behavior. Conformer generation for such a large and flexible molecule is noted to be challenging for standard computational methods. nih.gov
Detailed Research Findings: Advanced conformational search methods, such as molecular dynamics (MD) simulations, are employed to explore the potential shapes the molecule can adopt. nih.gov An MD simulation calculates the motion of atoms over time, allowing the molecule to sample different conformations. The results of these simulations can be used to construct a free-energy landscape, which maps the relative stability of different conformational states. biorxiv.org
The energy landscape of doxacurium would likely be rugged, with multiple low-energy minima corresponding to different metastable shapes. nih.govbiorxiv.org This analysis can reveal the most populated conformations in an aqueous environment and how the molecule's shape might pre-organize for receptor binding. Techniques like dihedral angle principal component analysis can be used to reduce the complexity of the conformational data and identify the most significant motions. nih.gov Understanding the transition pathways between different conformations on this landscape is essential for explaining the kinetics of receptor binding and dissociation. chemrxiv.orgnih.gov
Development of Predictive Models for Doxacurium's Molecular Interactions
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate a molecule's structural features with its biological activity.
Detailed Research Findings: For a series of neuromuscular blockers including analogs of doxacurium, a predictive QSAR model could be developed. Such models use molecular descriptors calculated from the 3D structure of the compounds. These descriptors quantify various physicochemical properties like molecular weight, volume, surface area, lipophilicity, and electronic properties (e.g., charge distribution). researchgate.net
| Computational Method | Objective for this compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity at the nAChR. | Identification of key interacting residues and binding energy. |
| Molecular Dynamics (MD) | Explore conformational flexibility and stability over time. | Generation of a free-energy landscape and dominant conformations. |
| QSAR Modeling | Correlate structural features with neuromuscular blocking activity. | A predictive model for designing new analogs with desired potency. |
| Quantum Chemical Calculations (DFT) | Determine accurate electronic structure and charge distribution. | Precise partial charges and electrostatic potential for force field refinement. |
Application of Quantum Chemical Calculations to Doxacurium Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. nrel.govmdpi.com
Detailed Research Findings: Due to the large size of this compound (Molecular Formula: C₅₆H₇₈N₂O₁₆), performing high-level quantum chemical calculations on the entire molecule is computationally prohibitive. nih.gov However, these methods are invaluable when applied to key fragments of the molecule, such as the trimethoxybenzyl and tetrahydroisoquinolinium ring systems.
Calculations on these fragments can yield highly accurate partial atomic charges and electrostatic potential maps. researchgate.net This information is critical for refining the parameters used in classical molecular mechanics force fields, which are employed in the less computationally expensive docking and MD simulations. An accurate representation of the charge distribution, particularly around the quaternary nitrogen atoms and the numerous oxygen atoms, is essential for correctly modeling the electrostatic interactions that dominate its binding to the acetylcholine receptor. drugbank.commdpi.com Furthermore, quantum calculations can be used to study the geometry and stability of different conformers of smaller, representative fragments of the flexible linker chain. researchgate.net
Comparative Molecular Pharmacology and Chemical Biology Studies
Structural and Mechanistic Comparisons with Other Non-Depolarizing Neuromuscular Blocking Agents
Non-depolarizing NMBAs function as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate. duke.eduveteriankey.com They bind to the α-subunits of the receptor, preventing acetylcholine (ACh) from binding and thereby inhibiting the depolarization necessary for muscle contraction. jumedicine.comduke.edu These agents are broadly classified into two major chemical families: aminosteroids and benzylisoquinoliniums. jumedicine.comveteriankey.com
Aminosteroidal Compounds (e.g., Pancuronium (B99182), Rocuronium)
Aminosteroidal NMBAs, such as pancuronium and rocuronium, are characterized by a rigid steroid nucleus. upc.edu Pancuronium is a bisquaternary aminosteroid (B1218566), meaning it has two quaternary ammonium (B1175870) groups, which are considered crucial for high-potency binding to the two anionic sites on the nAChR. derangedphysiology.comoup.com This bisquaternary structure generally confers greater potency compared to monoquaternary agents. jumedicine.com Rocuronium, in contrast, is a monoquaternary aminosteroid, yet it exhibits a rapid onset of action. jumedicine.com This is attributed to its lower potency, which means more molecules are available at the neuromuscular junction for a given dose. wikipedia.org
Structurally, doxacurium (B1220649) differs significantly from the aminosteroids. Instead of a steroid backbone, doxacurium is a large, symmetrical molecule built upon two benzyltetrahydroisoquinolinium heads linked by a succinic acid diester chain. nih.govderangedphysiology.com While both doxacurium and pancuronium are bisquaternary compounds, the nature of their molecular scaffolding is fundamentally different. upc.eduderangedphysiology.com The rigid, bulky steroid structure of pancuronium contrasts with the more flexible, though still large, structure of doxacurium with its long connecting chain. derangedphysiology.com Mechanistically, both act as competitive antagonists at the nAChR, but their differing structures influence their binding to other receptors, such as cardiac muscarinic receptors, where pancuronium exhibits notable vagolytic (M2 antagonist) effects not seen with doxacurium. nih.govmedchemexpress.com
Other Benzylisoquinolinium Derivatives (e.g., Atracurium (B1203153), Mivacurium (B34715), Cisatracurium)
Doxacurium is a member of the benzylisoquinolinium family, which also includes atracurium, mivacurium, and cisatracurium (B1209417). jumedicine.com These compounds all share the characteristic tetrahydroisoquinoline moiety but differ in the number of methoxy (B1213986) groups on their "heads" and the nature of the linker chain connecting the two quaternary nitrogen atoms. upc.eduderangedphysiology.com
A key structure-activity relationship within this class is the correlation between the number of methoxy groups and neuromuscular blocking potency. derangedphysiology.com Atracurium has four, mivacurium has five, and doxacurium has six methoxy groups on each of their benzylisoquinolinium heads; their potency increases in that same order. upc.eduderangedphysiology.com Cisatracurium, which is one of the ten stereoisomers of atracurium (the 1R-cis, 1'R-cis isomer), is approximately three to four times more potent than the parent mixture, highlighting the importance of stereochemistry. jumedicine.comresearchgate.net Doxacurium itself is supplied as a mixture of three trans-trans stereoisomers. derangedphysiology.com
The linker chain also plays a critical role. Doxacurium's succinate (B1194679) linker is resistant to hydrolysis by plasma cholinesterase, contributing to its long duration of action. derangedphysiology.comekb.eg This contrasts sharply with mivacurium, which has a shorter, more flexible chain with ester linkages that are readily metabolized by plasma cholinesterase, resulting in a much shorter duration of action. jpp.krakow.pl Atracurium and cisatracurium have linker chains with two ester groups that undergo spontaneous, non-enzymatic degradation (Hofmann elimination) at physiological pH and temperature, an elimination pathway distinct from that of doxacurium. jpp.krakow.plgoogle.com
Differential Receptor Binding Profiles Across NMBAs
The primary target for all NMBAs is the postsynaptic nicotinic acetylcholine receptor at the neuromuscular junction. cas.cz However, their affinity for other receptors, particularly muscarinic acetylcholine receptors (M2 and M3), varies significantly and accounts for differences in their cardiovascular side-effect profiles. nih.gov
Doxacurium exhibits a very low affinity for both M2 (cardiac) and M3 (smooth muscle and glandular) muscarinic receptors. nih.govnih.gov In competitive radioligand binding assays, doxacurium was the least potent antagonist for the M3 receptor among the tested NMBAs and had a very low affinity for the M2 receptor. nih.gov This low muscarinic activity is consistent with its lack of significant cardiovascular effects, such as tachycardia, which can be caused by blockade of M2 receptors in the heart. nih.govekb.eg
In contrast, the aminosteroid pancuronium shows a high affinity for the M2 receptor, which is consistent with its known vagolytic and tachycardic effects. nih.gov Rocuronium also has a higher affinity for the M2 receptor than doxacurium, though less than pancuronium. nih.gov Among the benzylisoquinoliniums, atracurium and mivacurium demonstrate a greater affinity for M3 receptors compared to doxacurium. nih.govnih.gov
This differential binding profile underscores a key pharmacological advantage of doxacurium: its high selectivity for the neuromuscular nAChR over muscarinic receptors, leading to a more stable hemodynamic profile.
Interactive Table: Comparative Muscarinic Receptor Antagonist Potencies of NMBAs This table displays the relative order of potency of various neuromuscular blocking agents as antagonists at M2 and M3 muscarinic receptors, as determined by competitive radioligand binding assays. A higher ranking indicates greater potency (higher affinity) for the receptor.
| Rank | M2 Receptor Antagonist Potency nih.gov | M3 Receptor Antagonist Potency nih.gov |
| 1 | Pancuronium | Pancuronium |
| 2 | Gallamine | Atracurium |
| 3 | Rocuronium | Pipecuronium |
| 4 | Atracurium | Rocuronium |
| 5 | Pipecuronium | Mivacurium |
| 6 | Doxacurium | Gallamine |
| 7 | Mivacurium | Succinylcholine (B1214915) |
| 8 | Succinylcholine | Doxacurium |
Theoretical Considerations of Physicochemical Properties and Molecular Interactions in Comparative Contexts
The pharmacokinetic and pharmacodynamic behavior of NMBAs is strongly influenced by their fundamental physicochemical properties, including molecular weight, lipid solubility, and protein binding. oup.comnih.gov
Doxacurium is a large molecule with a high molecular weight and very low lipid solubility. nih.govcas.cz Its n-octanol:water partition coefficient is 0, indicating it is highly hydrophilic. cas.cz This low lipophilicity restricts its volume of distribution and is a characteristic shared with other bisquaternary NMBAs like pancuronium. jpp.krakow.pl
Studies have established correlations between these physicochemical parameters and key pharmacodynamic descriptors. For instance, potency has been shown to be highly correlated with a combination of molecular weight and the free fraction of the drug (i.e., not bound to protein). oup.comnih.gov Doxacurium has a low degree of protein binding (approximately 30%), which is lower than that of pancuronium (~80%). jpp.krakow.ploup.com
The high potency of doxacurium is consistent with its large molecular size and bisquaternary structure, which facilitates binding to both α-subunits of the nAChR. jumedicine.comderangedphysiology.com The relationship between potency and onset of action is also an important consideration; generally, less potent agents have a more rapid onset because a higher number of molecules are administered to achieve the same effect, creating a steeper concentration gradient between the plasma and the neuromuscular junction. jumedicine.com Doxacurium's high potency contributes to its characteristically slower onset of action compared to less potent agents like rocuronium. nih.gov
Interactive Table: Comparative Physicochemical Properties of NMBAs This table presents key physicochemical data for doxacurium and other selected neuromuscular blocking agents. LogD is the distribution coefficient in an octanol/buffer system, a measure of lipophilicity. The Free Fraction represents the percentage of the drug not bound to plasma proteins.
| Compound | Chemical Class | Molecular Weight ( g/mol ) nih.gov | LogD nih.gov | Free Fraction (%) nih.gov |
| (1S,2R,1'S,2'R)-doxacurium | Benzylisoquinolinium | 1106.14 | -2.69 | 50 |
| Pancuronium | Aminosteroid | 732.97 | -1.97 | 56 |
| Rocuronium | Aminosteroid | 609.80 | -1.86 | 70 |
| Atracurium | Benzylisoquinolinium | 1243.48 | -1.50 | 48 |
| Cisatracurium | Benzylisoquinolinium | 1243.48 | -2.50 | 52 |
| Mivacurium | Benzylisoquinolinium | 1029.23 | -1.38 | 58 |
Future Directions in Doxacurium Chemical Research
The landscape of neuromuscular blocking agent research is continually evolving, driven by the quest for compounds with optimized clinical profiles. While (1S,2R,1'S,2'R)-doxacurium, a potent, long-acting, non-depolarizing agent, has established its place, ongoing chemical research aims to refine and improve upon its molecular characteristics. wikipedia.orgnih.gov Future investigations are focused on several key areas, from synthesizing novel analogues with tailored properties to leveraging cutting-edge computational and analytical technologies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
